Cepafungin III
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
130743-09-8 |
|---|---|
Molecular Formula |
C26H42N4O6 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3Z,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]-9-methyldeca-2,4-dienamide |
InChI |
InChI=1S/C26H42N4O6/c1-17(2)10-8-6-5-7-9-11-23(34)30-24(19(4)31)26(36)29-21-16-20(32)14-15-27-22(33)13-12-18(3)28-25(21)35/h5,7,9,11-13,17-21,24,31-32H,6,8,10,14-16H2,1-4H3,(H,27,33)(H,28,35)(H,29,36)(H,30,34)/b7-5+,11-9+,13-12-/t18-,19+,20-,21-,24-/m0/s1 |
InChI Key |
ZQOSECHKDTUIEK-NUIZVSKESA-N |
SMILES |
CC1C=CC(=O)NCCC(CC(C(=O)N1)NC(=O)C(C(C)O)NC(=O)C=CC=CCCCC(C)C)O |
Isomeric SMILES |
C[C@H]1/C=C\C(=O)NCC[C@@H](C[C@@H](C(=O)N1)NC(=O)[C@H]([C@@H](C)O)NC(=O)/C=C/C=C/CCCC(C)C)O |
Canonical SMILES |
CC1C=CC(=O)NCCC(CC(C(=O)N1)NC(=O)C(C(C)O)NC(=O)C=CC=CCCCC(C)C)O |
Synonyms |
Cepafungin III |
Origin of Product |
United States |
Isolation, Production, and Biosynthetic Pathways of Cepafungin Iii
Elucidation of Biosynthetic Pathways
Genetic Characterization of Biosynthetic Gene Clusters (BGCs)
The biosynthesis of cepafungins is orchestrated by a dedicated biosynthetic gene cluster (BGC), a contiguous stretch of genes on the chromosome that encodes all the necessary enzymatic machinery for the molecule's assembly. While the specific BGC for Cepafungin III has not been as extensively detailed in isolation, significant insights have been gained through the study of closely related syrbactin family members, particularly the glidobactins. The genetic architecture for these natural products provides a robust model for understanding this compound's production.
The BGCs for syrbactins like glidobactin and cepafungin are hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) clusters. acs.org The glidobactin (glb) BGC, identified in a soil bacterium of the order Burkholderiales, is composed of eight genes designated glbA through glbH. acs.org This cluster serves as a primary reference for the cepafungin BGC due to the structural similarity of their products.
The core of the assembly line is the hybrid PKS/NRPS enzyme. For instance, the glbC gene encodes a large protein with two NRPS modules and one PKS module. acs.org These modules are responsible for the selection, activation, and condensation of the amino acid and polyketide building blocks that form the macrocyclic core of the molecule. Another key component is an independent NRPS module, encoded by glbF, which is responsible for attaching the fatty acid tail to the threonine residue of the core structure. acs.org
Typical syrbactin BGCs also contain genes for tailoring enzymes that modify the core scaffold. These can include hydroxylases, desaturases, and methyltransferases which are crucial for achieving the final, bioactive structure. For example, the glidobactin cluster contains glbB, which encodes the vital lysine (B10760008) hydroxylase. acs.orgnih.govproquest.com Additionally, BGCs often harbor genes encoding transporters for exporting the synthesized natural product and regulatory proteins that control the expression of the entire gene cluster. mdpi.com
Table 1: Key Genes in the Related Glidobactin Biosynthetic Gene Cluster and Their Functions
| Gene | Encoded Protein/Enzyme | Putative Function in Biosynthesis |
|---|---|---|
| glbB | Fe/αKG-dependent dioxygenase | Regio- and stereospecific hydroxylation of L-lysine. nih.govproquest.com |
| glbC | Hybrid PKS/NRPS | Assembly of the core peptide-polyketide macrocycle. acs.org |
| glbF | NRPS module | N-acylation of the threonine residue with a fatty acid. acs.org |
| - | Transporter proteins | Export of the final compound out of the cell. mdpi.com |
| - | Regulatory proteins | Control and timing of gene cluster expression. nih.gov |
Regio- and Stereochemistry Control in Biosynthesis
The biological activity of this compound and related syrbactins is critically dependent on their precise three-dimensional structure. The biosynthetic pathway exerts exquisite control over the regio- and stereochemistry of the molecule, particularly in the formation of the (2S,4S)-4-hydroxylysine residue within the 12-membered macrocycle. acs.orgnih.gov
This specific hydroxylation is a key step, catalyzed by an iron and α-ketoglutarate dependent dioxygenase. proquest.com In the glidobactin pathway, this enzyme is GlbB. nih.govproquest.com Research has demonstrated that GlbB exhibits remarkable regio- and stereoselectivity, exclusively hydroxylating L-lysine at the C4 position to yield the (2S,4S) stereoisomer required for potent proteasome inhibition. nih.govproquest.com This enzymatic transformation ensures that the hydroxyl group is positioned correctly within the final macrocycle.
The importance of this precise enzymatic control is highlighted by studies where the hydroxylation pattern was altered. Synthetic analogues of cepafungin with different hydroxylation patterns, such as those with a hydroxyl group at the 3-position or with an inverted stereocenter at the 4-position (epi-4-OH), were found to be almost completely inactive as proteasome inhibitors. acs.orgnih.gov This demonstrates that the specific (2S,4S)-4-hydroxylysine configuration is not merely a structural feature but a crucial determinant for the molecule's interaction with its biological target. nih.gov The biosynthetic machinery has therefore evolved to install this feature with absolute fidelity, rejecting alternative and biologically inferior isomers.
Strategies for Enhanced Production
Microbial Fermentation Optimization
Increasing the production yield of this compound from its native or a recombinant microbial host relies on the systematic optimization of fermentation conditions. This process involves fine-tuning a variety of physical and chemical parameters to maximize the metabolic flux towards the target compound. Both solid-state and liquid fermentation techniques can be employed, with the choice often depending on the producing microorganism. nih.gov
Key parameters that are typically optimized include the composition of the fermentation medium. This involves adjusting the concentrations of carbon and nitrogen sources, as well as supplementing with essential minerals and cofactors. For natural products whose biosynthesis involves specific enzymes like dioxygenases, the addition of metal ions such as Fe²⁺ can significantly enhance yield. nih.gov Furthermore, the inclusion of surfactants can sometimes improve nutrient uptake or product secretion.
Physical conditions are also critical. Temperature, pH, and dissolved oxygen levels must be maintained within an optimal range for the specific production strain. The timing of inoculation, the age of the inoculum, and the duration of the fermentation are also crucial variables that are refined to align with the peak production phase of the microorganism's growth cycle. nih.gov
Table 2: Key Parameters for Optimization in Microbial Fermentation
| Parameter Category | Specific Factors | Rationale for Optimization |
|---|---|---|
| Medium Composition | Carbon/Nitrogen Ratio, Substrate Concentration, Metal Ions (e.g., Fe²⁺), Vitamins, Precursors | To provide necessary building blocks and cofactors for the biosynthetic pathway. nih.gov |
| Physical Conditions | Temperature, pH, Agitation/Aeration Speed, Dissolved Oxygen | To maintain optimal enzymatic activity and cellular health for the producing organism. nih.gov |
| Process Parameters | Inoculum Size/Age, Fermentation Time, Feeding Strategy | To ensure a robust culture and harvest the product at its maximum concentration. nih.gov |
Synthetic Biology and Genetic Engineering Approaches for Recombinant Production
Synthetic biology and genetic engineering offer powerful tools to overcome the limitations of native production and enable the high-yield, recombinant production of this compound. nih.gov These approaches can involve engineering both individual enzymes and entire metabolic pathways in more tractable and faster-growing host organisms like Escherichia coli. nih.gov
A prominent strategy is the use of chemoenzymatic synthesis, which combines the power of chemical synthesis with the selectivity of biocatalysis. proquest.comnih.gov A key success in this area has been the heterologous expression of the syrbactin lysine hydroxylase, GlbB, in E. coli. nih.gov This allows for the scalable, biocatalytic production of the crucial (2S,4S)-4-hydroxylysine building block, which is synthetically challenging to produce with the correct stereochemistry. nih.govproquest.com The engineered E. coli expressing GlbB can efficiently convert large quantities of inexpensive L-lysine into the high-value hydroxylated intermediate, which can then be incorporated into the final cepafungin structure via chemical synthesis. nih.gov
More advanced synthetic biology approaches aim to transfer the entire Cepafungin BGC into a heterologous host. This can improve yields by escaping the complex native regulatory circuits and placing the pathway under the control of strong, inducible promoters in a well-characterized industrial strain. nih.gov Further genetic modifications can be made to the host to enhance the supply of precursors, eliminate competing metabolic pathways, and optimize codon usage of the biosynthetic genes for the new host, all contributing to more efficient and reliable production of the final compound. nih.govnih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (2S,4S)-4-hydroxylysine |
| Bortezomib (B1684674) |
| Carfilzomib |
| Cepafungin I |
| This compound |
| Emodin |
| F9775A |
| F9775B |
| Glidobactin |
| Glidobactin A |
| Ixazomib |
| L-lysine |
| L-malic acid |
| Monodictyphenone |
| Syringolin |
| Syringolin A |
| Syringolin B |
Structural Elucidation of Cepafungin Iii and Its Analogues
Advanced Spectroscopic Techniques
Spectroscopic methods played a fundamental role in determining the molecular architecture of Cepafungin III and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, and Multidimensional)
NMR spectroscopy was a primary technique employed in the structural elucidation of cepafungins I, II, and III. vulcanchem.comnih.gov By providing detailed information about the arrangement of atoms and their connectivity, various NMR experiments were essential for piecing together the complex peptide and fatty acyl components. While specific 1D (such as ¹H and ¹³C NMR) and 2D NMR data (like COSY, HSQC, and HMBC) for this compound itself are often presented in supporting information of research articles rather than the main text, their application was integral to assigning resonances and establishing coupling patterns that revealed the sequence of amino acids and the structure of the fatty acyl chain. acs.orgacs.orgnih.gov Multidimensional NMR techniques would further aid in resolving overlapping signals and confirming through-space correlations in such a complex molecule, although explicit details of multidimensional experiments specifically on this compound are not highlighted in the provided snippets.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry was crucial for determining the molecular formulas of the cepafungins. Elemental analysis and Soft Ionization Mass Spectrometry (SI-MS) were used to indicate the molecular formulas for cepafungins I, II, and III as C₂₈H₄₆N₄O₆, C₂₇H₄₄N₄O₆, and C₂₆H₄₂N₄O₆, respectively. nih.gov Modern approaches to analyzing related compounds and synthetic intermediates also utilize techniques like LC/MS and High-Resolution Mass Spectrometry (HRMS), often employing electrospray ionization (ESI-TOF), to confirm molecular weights and formulas with high accuracy. amazonaws.comcardiff.ac.uk Fragmentation analysis in MS, typically achieved through techniques like tandem mass spectrometry (MS/MS), would provide characteristic fragment ions resulting from the dissociation of the protonated or deprotonated molecule. rsc.org Analyzing these fragmentation patterns helps to confirm the sequence of amino acid residues and the structure of the attached fatty acyl chain by revealing the masses of substructures.
Integration of UV and IR Spectroscopy in Characterization
Ultraviolet (UV) and Infrared (IR) spectroscopy provided complementary information during the characterization of the cepafungins. The UV spectra of cepafungins I, II, and III show maxima at 260.5 nm. nih.govhaflonggovtcollege.ac.in This absorption in the UV region is characteristic of conjugated double bonds present in the fatty acyl chains and potentially within the macrocyclic ring structure. haflonggovtcollege.ac.inslideshare.net IR spectroscopy, which probes the vibrational modes of molecules, indicated the presence of peptide bonds within the cepafungin structures, as suggested by characteristic absorption bands associated with amide functionalities. nih.govslideshare.netrsc.orgsci-hub.se The analysis of IR spectra helps to identify key functional groups present in the molecule.
Modern Approaches to Structure Determination in Complex Natural Products
Modern approaches to structure determination and confirmation in complex natural products like this compound often involve a combination of advanced spectroscopic techniques, chemical synthesis, and structural studies of the natural product bound to its biological target. Chemoenzymatic synthesis of natural products and their analogues has become a powerful tool, allowing for the preparation of sufficient quantities for detailed analysis and enabling the creation of modified structures to probe structure-activity relationships. acs.orgnih.govamazonaws.comchemrxiv.org The synthesis of cepafungin I analogues, for example, has been reported, which helps confirm the proposed structure by synthesizing it from known building blocks. acs.orgnih.gov
Furthermore, obtaining crystal structures of natural products, or their analogues, in complex with their biological targets (such as the proteasome for cepafungins) provides high-resolution information about the conformation of the molecule and how it interacts at the atomic level. acs.orgnih.govnih.govrcsb.org This crystallographic data can serve as a powerful validation of the structure determined by spectroscopic and degradation methods and can guide the design of new analogues. acs.orgnih.govnih.gov Structure-activity relationship (SAR) studies, which involve synthesizing and testing analogues with specific structural modifications, also implicitly confirm the importance of certain structural features identified during the initial elucidation. acs.orgnih.govresearchgate.net The ease of synthesis and analysis of these analogues is facilitated by modern analytical techniques and synthetic methodologies.
Biological Activities and Molecular Mechanisms of Action of Cepafungin Iii
Antifungal Activity Studies
Initial biological assessments of the cepafungin family, including glidobactins, identified them as having moderate antifungal activity. chemrxiv.org This discovery prompted further investigation into their potential as anti-infective agents.
The cepafungins have demonstrated activity against various pathogenic yeasts. scripps.eduriken.jp Studies have shown that these compounds can reduce the growth of several critical human fungal pathogens, including species of Candida and Cryptococcus. riken.jp The broad-spectrum nature of this activity suggests a mechanism that targets a conserved pathway among different fungal species.
| Pathogen Type | Reported Effect |
|---|---|
| Pathogenic Yeasts (e.g., Candida, Cryptococcus) | Growth reduction |
The precise antifungal mechanism of cepafungins is not as extensively detailed as their anti-cancer properties. However, common antifungal strategies often involve disrupting the fungal cell envelope, which includes the cell wall and cell membrane. mdpi.com The fungal cell wall, which is absent in mammals, is an ideal target, providing structural support and protection. mdpi.com It is primarily composed of polysaccharides like glucan and chitin. mdpi.comnih.gov Antifungal agents such as echinocandins disrupt cell wall integrity by inhibiting β-1,3-glucan synthesis. nih.gov
Similarly, the fungal cell membrane's integrity is crucial for survival. nih.govnih.gov Its unique composition, particularly the presence of ergosterol instead of cholesterol, makes it a selective target for drugs like azoles and polyenes, which either inhibit ergosterol synthesis or bind to it directly, causing membrane damage. mdpi.com While cepafungins exhibit antifungal effects, their mechanism is primarily attributed to proteasome inhibition, a process that would disrupt numerous essential cellular functions in fungi, ultimately leading to cell death. The direct role of Cepafungin III in disrupting fungal cell wall synthesis or membrane integrity specifically has not been fully elucidated in current research.
Proteasome Inhibitory Activity
The most significant and well-documented biological activity of the cepafungin class is the potent inhibition of the eukaryotic proteasome. acs.orgnih.gov This activity is the foundation of their anti-cancer potential, as cancer cells are highly dependent on proteasome function to manage the increased production of misfolded proteins and regulate cell cycle progression. scripps.edunih.gov
Cepafungins are classified as highly potent, irreversible covalent inhibitors of the 20S proteasome core particle (CP). nih.govproquest.com The 20S CP is the central catalytic component of the 26S proteasome, the multi-subunit complex responsible for the majority of protein degradation in eukaryotic cells. mdpi.comnih.gov Inhibition of the CP leads to an accumulation of ubiquitinated proteins, which triggers cell cycle arrest and apoptosis (programmed cell death). chemrxiv.orgnih.gov The irreversible nature of the inhibition by cepafungins means they form a stable, permanent bond with the proteasome, leading to a lasting blockage of its activity. nih.govtum.de
The catalytic activity of the 20S proteasome resides within its β-subunits, primarily β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like) activities. nih.govnih.gov Cepafungins exhibit remarkable selectivity, primarily and potently inhibiting the β5 and β2 subunits. chemrxiv.orgnih.gov Cepafungin I, the most studied of the class, shows low-nanomolar inhibitory activity toward both of these subunits. acs.org The dual inhibition of both β5 (chymotrypsin-like) and β2 (trypsin-like) activities is considered a promising therapeutic strategy. nih.govacs.org This co-inhibition can prevent the recovery of proteasome activity and may overcome resistance mechanisms seen with inhibitors that target only the β5 subunit. nih.govnih.gov
| Proteasome Subunit | Proteolytic Activity | Inhibition by Cepafungins |
|---|---|---|
| β5 / β5i | Chymotrypsin-like (ChT-L) | Strongly Inhibited |
| β2 / β2i | Trypsin-like (T-L) | Strongly Inhibited |
| β1 / β1i | Caspase-like (C-L) | Weakly Inhibited / Not Significantly Engaged |
The molecular mechanism underlying proteasome inhibition by cepafungins has been elucidated through structural and biochemical studies. nih.gov The 12-membered macrolactam core of the cepafungin structure contains an α,β-unsaturated amide. chemrxiv.orgacs.org This feature functions as a Michael acceptor, making it susceptible to nucleophilic attack. acs.org The catalytically active sites of the proteasome subunits utilize an N-terminal threonine residue as the primary nucleophile. nih.govnih.gov Cepafungin binds to the proteasome's active site, where the hydroxyl group of the N-terminal threonine (Thr1) of the β2 and β5 subunits attacks the electrophilic carbon of the unsaturated amide. chemrxiv.orgacs.org This results in the formation of a stable, irreversible covalent bond, effectively and permanently inactivating the enzyme. nih.gov Crystal structures of Cepafungin I bound to the yeast 20S proteasome confirm this covalent engagement with the catalytic threonine of the β5 subunit. nih.govacs.org
Comparative Potency Analysis with Approved Proteasome Inhibitors and Related Natural Products
The therapeutic potential of cepafungins is underscored by their potent inhibition of the 20S proteasome, a central regulator of cellular protein degradation that is highly dysregulated in cancers like multiple myeloma. nih.gov The efficacy of these natural products and their synthetic derivatives has been evaluated in comparison to FDA-approved proteasome inhibitors (PIs) and other natural product-based inhibitors.
A key synthetic analogue, phenyl cepafungin, has demonstrated cytotoxicity in the low-nanomolar range, comparable to the clinically approved drug Bortezomib (B1684674) across several multiple myeloma (MM) and mantle cell lymphoma (MCL) cell lines. nih.govacs.org In the RPMI 8226 MM cell line, phenyl cepafungin exhibited an EC₅₀ of 3 nM, representing a 4- to 5-fold greater cytotoxicity than its parent compound, Cepafungin I. nih.govacs.org This enhanced cytotoxicity is attributed to a more significant inhibition of the proteasome's β5 subunit; phenyl cepafungin has a 7-fold lower IC₅₀ for the β5 subunit compared to Cepafungin I. nih.govacs.org
Unlike many approved PIs such as Bortezomib, Carfilzomib, and Ixazomib, which primarily target the β5 (chymotrypsin-like) subunit, cepafungins exhibit a distinct inhibition profile. nih.govresearchgate.net Cepafungin I and its analogues show potent co-inhibition of both the β2 (trypsin-like) and β5 subunits. nih.gov This dual inhibitory action is considered a promising strategy to overcome the chemoresistance that can develop with β5-selective inhibitors. nih.gov The subunit engagement pattern of Cepafungin I shows similarities to that of Salinosporamide A (Marizomib), another natural product that irreversibly targets the β5 and β2 subunits, and to a lesser degree, the β1 subunit. nih.govcaltagmedsystems.co.uk Salinosporamide A is noted for its unique efficacy and safety profile and does not exhibit cross-resistance with other PIs. nih.gov
Table 1: Comparative Potency of Proteasome Inhibitors This table is interactive. You can sort and filter the data.
| Compound | Type | Primary Target Subunits | IC₅₀ / EC₅₀ Values | Notes |
|---|---|---|---|---|
| Phenyl Cepafungin (analogue) | Natural Product Analogue | β5, β2 | EC₅₀: 3 nM (RPMI 8226 cells) nih.govacs.orgβ5 IC₅₀: 7-fold lower than Cepafungin I nih.govacs.org | Exhibits cytotoxicity comparable to Bortezomib in MM and MCL cell lines. nih.gov |
| Bortezomib | Approved Drug | β5 (primary), β1, β2 (reversible) | EC₅₀: ~2.5 nM (RPMI 8226 cells) nih.gov | First-in-class proteasome inhibitor; reversible inhibitor. nih.govresearchgate.net |
| Carfilzomib | Approved Drug | β5 (irreversible) | IC₅₀: ~6 nM (β5 subunit) mdpi.com | Second-generation, irreversible inhibitor derived from epoxomicin. nih.govmdpi.com |
| Ixazomib | Approved Drug | β5 (primary), β1 (at higher conc.) | IC₅₀: 3.4 nM (β5 subunit) mdpi.com | First oral proteasome inhibitor; reversible. nih.govmdpi.com |
| Salinosporamide A (Marizomib) | Natural Product | β5, β2, β1 (irreversible) | IC₅₀: 3.5 nM (β5), 28 nM (β2), 430 nM (β1) caltagmedsystems.co.ukadipogen.com | Irreversibly inhibits all three catalytic subunits; crosses the blood-brain barrier. caltagmedsystems.co.ukresearchgate.net |
| Cepafungin I | Natural Product | β5, β2 | - | The most potent natural syrbactin; serves as a scaffold for more potent analogues. nih.gov |
Cellular Responses to Proteasome Inhibition by this compound
Inhibition of the proteasome disrupts the highly regulated degradation of proteins that control the cell cycle, leading to cell cycle arrest and the induction of apoptosis (programmed cell death). nih.govnih.gov By blocking the proteasome, cepafungins cause an accumulation of cell cycle regulatory proteins and pro-apoptotic factors. frontiersin.org This protein overload triggers cellular stress pathways that ultimately converge on the activation of caspases and the execution of the apoptotic program. frontiersin.org The cytotoxic effects of cepafungin analogues in cancer cell lines are primarily driven by this mechanism, linking proteasome inhibition directly to cell death. researchgate.net While specific studies detailing the precise cell cycle checkpoints affected by this compound are limited, the mechanism is consistent with that of other well-characterized proteasome inhibitors which are known to cause arrest at various phases, including G1 and G2/M, depending on the cellular context. nih.govfrontiersin.org
Global proteomic analyses of multiple myeloma cells treated with cepafungins reveal a distinct signature of cellular stress. In a comparative study, treatment of RPMI 8226 cells with Cepafungin I led to the upregulation of 88 proteins. acs.org This response signifies a massive disruption in protein homeostasis (proteostasis), as the cell attempts to cope with the accumulation of undegraded proteins. frontiersin.org This accumulation leads to endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR), key markers of protein overload. nih.gov A similar experiment using a potent phenyl cepafungin analogue identified 19 significantly upregulated proteins after 14 hours of treatment. nih.govacs.org These proteomic shifts are direct indicators of the cellular turmoil caused by proteasome blockade.
There is a significant overlap in the cellular responses induced by cepafungins and established proteasome inhibitors like Bortezomib, confirming a shared primary mechanism of action. scripps.edu In a global proteomics experiment comparing Cepafungin I and Bortezomib, 19 of the 25 proteins upregulated by Bortezomib were also upregulated by Cepafungin I. acs.org This common set of upregulated proteins points to the activation of shared downstream pathways related to cellular stress and apoptosis. scripps.edu Research has shown that Cepafungin I elicits many similar downstream biological effects to Bortezomib. scripps.edu While the core responses are similar, subtle differences in the proteomic profiles, likely stemming from cepafungin's unique pattern of inhibiting both β2 and β5 subunits, may offer therapeutic advantages. nih.govacs.org
Selective Modulation of Biological Pathways
Cepafungins demonstrate exceptional selectivity for proteasome subunits over other cellular proteases, a feature that could translate into fewer off-target effects. scripps.edu A key distinguishing feature of the cepafungin scaffold is its ability to potently co-inhibit the β2 and β5 subunits of the proteasome. nih.gov This contrasts with many approved inhibitors that are highly selective for the β5 subunit. nih.gov
Synthetic Strategies and Chemical Modification of Cepafungin Iii
Total Synthesis of Cepafungin I (as a representative of the class) and its Analogues
A primary obstacle in the synthesis of cepafungins and related syrbactins is the efficient construction of the strained 12-membered macrolactam core. nih.govacs.orgresearchgate.net This core structure contains an α,β-unsaturated amide that is crucial for its biological activity. acs.org
Initial synthetic attempts to form this ring were met with failure. nih.gov Instead of the desired 12-membered macrolactam, these efforts often resulted in the formation of a thermodynamically more stable 6-membered cyclization product in low yields. nih.gov This outcome highlighted the considerable challenge of forming the medium-sized, strained ring. nih.gov A breakthrough was achieved through the screening of various peptide coupling reagents for the critical macrolactamization step.
| Reagent | Outcome | NMR Yield (%) |
| Various Common Reagents | Low to no product formation | 0–40% |
| DMTMMT | Efficient macrolactam formation | ~60% |
This table summarizes the results of screening different reagents for the challenging macrocyclization step in the synthesis of Cepafungin I. Data sourced from nih.gov.
The reagent 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMMT) proved to be uniquely effective, providing the desired macrolactam in approximately 60% yield as judged by NMR. nih.govnih.gov This key step has been successfully performed on the gram scale, demonstrating the viability of the method for producing significant quantities of the macrocyclic core. nih.gov
A cornerstone of the successful total synthesis of Cepafungin I is the application of a chemoenzymatic strategy. chemrxiv.orgnih.govchemrxiv.org This approach circumvents the lengthy and often difficult chemical synthesis of the key (2S,4S)-4-hydroxylysine residue, a critical component of the macrolactam ring. nih.govacs.org
The strategy leverages the enzyme GlbB, an iron and α-ketoglutarate-dependent (Fe/αKG) dioxygenase from the glidobactin biosynthetic gene cluster. nih.govproquest.com This enzyme catalyzes the direct C–H hydroxylation of free L-lysine with exceptional regio- and stereoselectivity to produce the required (2S,4S)-4-hydroxylysine. acs.orgproquest.com
Key Features of the Biocatalytic Step:
High Selectivity: GlbB exhibits exquisite control, hydroxylating L-lysine at the C4 position. proquest.com
Efficiency: The enzyme shows high catalytic efficiency and turnover. nih.govacs.org
Scalability: The process was optimized for large-scale production. By using clarified lysate of E. coli overexpressing GlbB, full conversion of up to 7 grams of L-lysine per liter of culture could be achieved. nih.govacs.org
This biocatalytic C-H oxidation provides rapid, scalable access to a crucial chiral building block, streamlining the entire synthetic pathway and enabling further exploration of Cepafungin analogues. nih.govchemrxiv.orgnih.gov
The integration of the highly efficient GlbB-catalyzed hydroxylation was pivotal in developing a concise and scalable total synthesis of Cepafungin I. nih.govchemrxiv.org The resulting 9-step chemoenzymatic route stands in contrast to the first total synthesis of the related compound, glidobactin A, which required 21 steps. nih.govacs.orgscripps.edu The robustness of this pathway is demonstrated by its ability to generate gram-scale quantities of key intermediates, which is essential for extensive medicinal chemistry exploration. chemrxiv.org This modular route not only provides access to Cepafungin I but also to an alkyne-tagged probe for chemoproteomic studies and a preliminary series of analogues for investigating SAR. nih.govproquest.comacs.org
Rational Design and Synthesis of Cepafungin Analogues
With an efficient synthetic route in hand, researchers have focused on the rational design and synthesis of a wide array of Cepafungin analogues. nih.govthieme-connect.com The goal is to conduct comprehensive SAR studies to understand the molecular determinants of its potent proteasome inhibitory activity. acs.org This exploration has been guided by the crystal structure of Cepafungin bound to the proteasome and insights from previous studies on related syrbactins. nih.gov The chemoenzymatic approach is particularly well-suited for this purpose, allowing for modifications at nearly any position of the scaffold. researchgate.net
The power of biocatalysis in this synthetic strategy extends beyond the synthesis of the natural product core. Enzymes are employed for the site-selective C–H hydroxylation of various amino acids, facilitating the rapid generation of diverse building blocks for analogue synthesis. nih.govacs.org While the lysine (B10760008) hydroxylase GlbB is highly specific, it was also found to hydroxylate other free amino acids like L-leucine and L-methionine, albeit with lower efficiency. nih.govacs.org This enzymatic capability allows for the introduction of novel hydroxylated amino acids into the Cepafungin scaffold, a task that would be synthetically challenging using traditional chemical methods. researchgate.net This approach has been a key enabler for exploring the chemical space around the core structure. nih.govresearchgate.net
The modularity of the chemoenzymatic synthesis has enabled a thorough exploration of the chemical space of both the 12-membered macrocycle and the lipophilic tail fragment. nih.govacs.orgresearchgate.net This has led to the creation of over a dozen unnatural analogues and the first comprehensive SAR analysis of the cepafungin class. nih.govacs.org
Modifications to the Macrocycle:
Role of Hydroxylation: An analogue, desoxycepafungin, was synthesized without the C4-hydroxyl group on the lysine residue. nih.govresearchgate.net Biological evaluation revealed that this hydroxyl group is critical for potent proteasome inhibition, with its absence leading to an 11-fold decrease in activity. acs.org
Ring Conformation: A keto-cepafungin analogue, where the hydroxyl group was replaced with a ketone, was synthesized to probe the effects of ring strain and hydrogen bonding capability. nih.govacs.org
Amino Acid Substitution: The alanine residue in the macrocycle was replaced with valine to create a "valinyl cepafungin" analogue. nih.govacs.org
Modifications to the Tail Fragment:
Unsaturation: A saturated analogue was created to assess the role of the diene's rigidity in the tail fragment. nih.gov
Lipophilicity: Analogues with different lipid tails were synthesized, building on the knowledge that longer, more lipophilic tails, like the one in Cepafungin I compared to glidobactin A, lead to greater proteasome inhibition. nih.govacs.org
Terminal Functionality: A series of analogues explored different functionalities at the terminus of the fatty acid tail, leading to the discovery of five unnatural analogues with improved bioactivity over the parent compound. nih.govresearchgate.netnih.gov One lead analogue demonstrated a 7-fold greater inhibitory activity against the proteasome's β5 subunit. nih.govacs.org
This systematic exploration has provided critical insights into the structural requirements for the potent biological activity of the cepafungins. nih.govnih.gov
Introduction of Orthogonal Protecting Groups for Macrocyclization
The synthesis of cepafungins presents significant challenges, particularly in the construction of the 12-membered macrolactam core containing a (2S,4S)-4-hydroxylysine residue. nih.govresearchgate.net An efficient and selective macrocyclization is paramount, necessitating a carefully planned strategy for the use of orthogonal protecting groups. These groups are crucial as they allow for the deprotection of one functional group without affecting others, thereby directing the formation of the desired macrolactam ring.
In developing a chemoenzymatic synthesis for Cepafungin I, an initial strategy involved the enzymatic hydroxylation of L-lysine to produce (2S,4S)-4-hydroxylysine. nih.gov The subsequent synthetic plan was to introduce orthogonal protecting groups to differentiate the α- and ε-amino groups of this key intermediate. nih.gov This differentiation is essential to ensure that the ε-amine selectively forms the lactam bond, leaving the α-amine available for coupling to the rest of the molecule. However, attempts to selectively protect the α- and ε-amines proved to be problematic due to the presence of the C4-hydroxyl group. nih.gov
To circumvent these challenges, an alternative and more efficient route was devised using a lactone intermediate prepared from lysine. nih.gov This approach effectively protected the C4-hydroxyl group and the ε-amine within the lactone ring, leaving the α-amine free for manipulation. This strategy simplified the protecting group scheme, avoiding the need for complex and potentially low-yielding differential protection steps on the linear hydroxylysine intermediate. nih.gov
A different synthetic approach explored an intramolecular Fukuyama–Mitsunobu N-alkylation to form the 12-membered ring, which would avoid a traditional macolactamization. nih.gov This route utilized a para-nitrobenzenesulfonyl (Ns) activated enamide as a key component, demonstrating the use of specialized activating groups to facilitate challenging ring closures. nih.gov Despite these efforts, the traditional macrolactamization approach was ultimately optimized. Extensive screening of coupling reagents for the final ring-closing amide bond formation found that 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) provided the most efficient cyclization. acs.org
Synthesis of Hybrid Analogues Combining Favorable Structural Motifs
To gain a comprehensive understanding of Cepafungin I's structure-activity relationship (SAR), a series of hybrid analogues were synthesized. nih.govacs.org These analogues incorporate specific structural modifications to probe the importance of various functional groups for proteasome inhibition and cytotoxicity. nih.govacs.org The design of these molecules was guided by crystal structures of the cepafungin-proteasome complex and SAR data from related natural products. acs.org
Modifications were systematically introduced to the macrocycle, the amino acid linker, and the lipid tail. One key area of investigation was the hydroxyl group on the macrocycle. Desoxycepafungin, which lacks this hydroxyl group, was synthesized to assess its role in proteasome inhibition. nih.gov Other macrocycle analogues included keto cepafungin, where the hydroxyl is replaced by a ketone, and stereochemical variants like epi-4-OH cepafungin. acs.org Results showed that the keto cepafungin 42 displayed potency approaching the natural product, whereas the epi-4-OH (40) and 3-OH (41) analogues were nearly inactive, highlighting the critical importance of the specific regio- and stereochemistry of the lysine hydroxylation. acs.org
The threonine residue linking the macrocycle to the lipid tail was also modified. An analogue with a desoxy-Thr unit was found to be less potent, indicating that the hydroxyl group of threonine is favored. acs.orgacs.org However, substituting threonine with a β-OH-Leu residue resulted in an analogue with potency approaching that of the natural product. acs.org
| Analogue Name/Number | Structural Modification | Key Finding/Potency | Reference |
|---|---|---|---|
| Desoxycepafungin (38) | Removal of the C4-hydroxyl group from the macrocycle. | Synthesized to assess the role of macrocycle hydroxylation. | nih.gov |
| Saturated Cepafungin (39) | Saturation of the diene in the lipid tail. | Designed to address the role of tail rigidity. | nih.gov |
| epi-4-OH Cepafungin (40) | Inversion of stereochemistry at the C4-hydroxyl group. | Nearly inactive, highlighting stereochemical importance. | acs.org |
| Keto Cepafungin (42) | Oxidation of the C4-hydroxyl group to a ketone. | Displayed potency approaching that of the natural product. | acs.org |
| Desoxy-Thr Analogue (44) | Replacement of threonine with its desoxy version. | Less potent, indicating the Thr hydroxyl is favored. | acs.org |
| β-OH-Leu Analogue (46) | Replacement of threonine with β-hydroxy-leucine. | Approached the potency of the natural product. | acs.org |
| Trifluoromethyl Analogue (51) | Incorporation of a trifluoromethyl group in the lipid tail. | Essentially inactive. | acs.org |
| Hybrid Analogue | Combined favorable modifications. | EC50 of 4.5 nM against RPMI 8226 cells, but cytotoxicity did not surpass other lead analogues. | acs.org |
Preparation of Chemoproteomic Probes and Photoswitchable Derivatives
Chemoproteomic Probes
The modularity of the chemoenzymatic synthesis route enabled the preparation of specialized chemical tools to study Cepafungin I's biological activity. nih.govchemrxiv.org A key achievement was the synthesis of a chemoproteomic probe, created by incorporating a terminal alkyne into the lipid tail. acs.orgchemrxiv.org This alkyne tag serves as a bioorthogonal handle, allowing for the attachment of reporter molecules, such as biotin, via click chemistry after the probe has interacted with its cellular targets.
This alkyne-tagged probe was used in competitive in situ pull-down experiments in human multiple myeloma RPMI 8226 cells to identify the cellular targets of Cepafungin I. acs.orgacs.org In these experiments, cells were treated with the probe alone or with the probe in competition with the natural Cepafungin I. acs.org Subsequent cell lysis, biotin conjugation, and pulldown with streptavidin beads revealed the proteins that the probe had covalently bound to. acs.org The results demonstrated Cepafungin I's exceptional selectivity for the proteasome. Of 764 proteins enriched by the probe, only five were significantly competed by the natural product: the 20S proteasome subunits β5, β2i, α5, β1, and β2. acs.orgacs.org These chemoproteomic studies were crucial in confirming that Cepafungin I is a highly selective covalent inhibitor of the β2 and β5 subunits of the proteasome in a complex cellular environment. chemrxiv.org
Photoswitchable Derivatives
To exert external control over the activity of Cepafungin I, photoswitchable derivatives were designed and synthesized. nih.gov This approach, a cornerstone of photopharmacology, involves incorporating a light-sensitive moiety into the drug molecule, allowing its biological activity to be turned on or off with light. For Cepafungin I, this was achieved by replacing a portion of the lipid tail with an azobenzene unit. nih.gov Azobenzene can exist in two isomeric forms: a thermally stable trans isomer and a light-induced cis isomer. This isomerization can be reversibly controlled with specific wavelengths of light (e.g., 365 nm for trans-to-cis and 460 nm for cis-to-trans). nih.gov
Several photoswitchable analogues, named PhotoCep1-4, were synthesized by coupling different azobenzene-containing fatty acids to the cepafungin macrocycle. nih.gov The position of the azobenzene moiety within the lipid tail was varied to determine its effect on activity switching. Biological evaluation revealed that the derivative PhotoCep4, with the azobenzene switch positioned distally from the reactive macrocycle, was particularly effective. nih.gov In its dark-adapted trans state, PhotoCep4 was significantly less active. However, upon irradiation with 365 nm light to induce the cis form, it exhibited a 10-fold increase in cellular potency, matching the activity of the natural Cepafungin I. nih.gov Crystallographic studies confirmed that the photoswitchable analogue binds to the proteasome in the same manner as the parent compound, suggesting that the difference in activity originates from the structural change in the lipid tail, which likely affects cell permeability or interaction with the proteasome complex. nih.gov
| Derivative Type | Modification | Purpose and Key Finding | Reference |
|---|---|---|---|
| Chemoproteomic Probe | Incorporation of a terminal alkyne into the lipid tail. | Used for target identification; confirmed high selectivity for proteasome subunits β1, β2, β2i, β5, and α5. | acs.orgacs.org |
| Photoswitchable Derivatives (PhotoCep1-4) | Incorporation of an azobenzene photoswitch into the lipid tail. | Enabled optical control of activity. PhotoCep4 showed a 10-fold increase in potency upon light activation to its cis-form. | nih.gov |
Structure Activity Relationship Sar Studies of Cepafungin Iii and Its Analogues
Comprehensive Analysis of Structural Determinants for Biological Activity
The potent bioactivity of cepafungins is not attributable to a single feature but rather to the synergistic interplay of its three main structural domains: the macrocyclic core, the β-hydroxy amino acid linker, and the lipid tail. nih.gov SAR studies have systematically dissected the molecule to understand the contribution of each part. Modifications at these distinct regions, guided by the crystal structure of the cepafungin-proteasome complex, have revealed that macrocyclic hydroxylation, fatty acid unsaturation, and the terminal functionality of the lipid tail are all critical determinants of inhibitory potency. nih.govacs.org
Preliminary studies with a series of analogues underscored these dependencies. For instance, the removal of the hydroxyl group from the macrocycle in desoxycepafungin resulted in a significant decrease in proteasome inhibition. nih.govacs.org Similarly, saturation of the diene within the fatty acid tail led to a roughly 14-fold reduction in β5 subunit inhibition, highlighting the importance of the tail's rigidity and conformation. nih.govacs.org These initial findings prompted more extensive chemoenzymatic synthesis of numerous analogues to map the chemical space around the cepafungin scaffold comprehensively. nih.govnih.gov This has led to a detailed understanding of how each structural element engages with the proteasome's active sites. nih.govnih.gov
Influence of Macrocyclic Features on Proteasome Inhibition
The 12-membered macrolactam at the core of Cepafungin III is fundamental to its mechanism of action. This ring structure properly orients the key reactive groups for interaction with the proteasome's catalytic subunits. nih.gov Its conformation and chemical features, particularly the hydroxylated lysine (B10760008) and the electrophilic amide, are finely tuned for potent and selective inhibition. nih.govacs.org
The hydroxylation of the lysine residue within the macrocycle is a crucial determinant of this compound's biological activity. nih.govnih.gov The natural product contains a (2S,4S)-4-hydroxylysine residue, and SAR studies have demonstrated that both the position (regiochemistry) and the 3D orientation (stereochemistry) of this hydroxyl group are critical for potent proteasome inhibition. nih.govchemrxiv.org
Further studies with analogues featuring altered hydroxylation patterns confirmed this criticality. nih.gov The epi-4-OH analogue, where the stereochemistry at the C4 position is inverted, was found to be nearly inactive. nih.govacs.org Similarly, moving the hydroxyl group to the C3 position (3-OH cepafungin) also resulted in a near-total loss of activity. nih.govacs.org Interestingly, an analogue where the hydroxyl group was replaced with a ketone (keto cepafungin) retained a level of potency approaching that of the natural product, suggesting that while the (4S)-hydroxyl is optimal, other modifications at this position that maintain certain electronic or conformational properties can be tolerated to some extent. nih.govacs.org These results collectively establish that the specific regio- and stereochemistry of lysine hydroxylation found in the natural cepafungins is optimal for maximizing inhibitory potential. nih.gov
Table 1: Influence of Macrocycle Modifications on Proteasome β5 Subunit Inhibition
| Compound | Modification from Cepafungin I | Relative Potency |
|---|---|---|
| Cepafungin I | - (Natural Product) | +++++ |
| desoxycepafungin | Removal of C4-hydroxyl group | ++ |
| epi-4-OH cepafungin | Inverted stereochemistry at C4-hydroxyl | + |
| 3-OH cepafungin | Hydroxyl group at C3 instead of C4 | + |
| keto cepafungin | Ketone at C4 instead of hydroxyl | +++ |
Data synthesized from research findings. nih.govacs.org Relative potency is a qualitative representation of reported inhibitory activity.
A key feature of the cepafungin macrocycle is the α,β-unsaturated amide. nih.govacs.org This functional group acts as an electrophilic "warhead," serving as a Michael acceptor. nih.govnih.gov It engages in a covalent, irreversible reaction with the N-terminal threonine residues of the proteasome's catalytically active β-subunits (β1, β2, and β5). nih.govacs.org This covalent bond formation is the basis for the irreversible inhibition of the proteasome, which is crucial for the compound's potent biological effects. nih.gov The rigidity and conformation of the 12-membered ring are thought to position this electrophilic center optimally for nucleophilic attack by the catalytic threonine. acs.org The potential to increase the reactivity of this warhead was explored; for instance, it was hypothesized that introducing a ketone into the macrocycle might add ring strain, thereby making the α,β-unsaturated amide more reactive, though the results showed this did not surpass the natural product's potency. nih.govacs.org
Impact of the Lipid Tail on Potency and Binding Affinity
SAR studies have consistently shown that longer, more lipophilic tails generally lead to greater proteasome inhibition. acs.org This is attributed to enhanced hydrophobic interactions with regions distal to the active site. acs.org The comparison between syringolins, which have shorter tails, and the glidobactins/cepafungins, which possess longer lipid chains, reveals that the latter are more potent inhibitors. acs.org The saturation level of the tail is also important. An analogue of Cepafungin I with a fully saturated lipid tail showed a significant drop in inhibitory activity, suggesting that the unsaturation present in the natural tails of cepafungins contributes to a more rigid and optimal conformation for binding. nih.govacs.org
Subtle changes in the lipid tail's structure can have a profound impact on potency. A key finding is the effect of methyl branching. acs.org Cepafungin I, which features a single methyl branch at the terminus of its fatty acid tail, exhibits approximately a 5-fold improvement in β5-subunit inhibition compared to glidobactin A (Cepafungin II), which has an unbranched tail of similar length. acs.org This indicates that the hydrophobic binding pocket has a specific shape that can be more effectively occupied by a branched alkyl chain. nih.gov
Modifications to the terminal functionality of the lipid tail have also been explored. The creation of a phenyl cepafungin analogue, where a phenyl group terminates the lipid chain, resulted in a 7-fold increase in β5 inhibitory activity compared to the natural product, Cepafungin I. nih.gov This highlights that the terminal region of the binding site can accommodate bulky aromatic groups, leading to enhanced potency. nih.gov Conversely, introducing a highly polar trifluoromethyl group at the terminus rendered the analogue essentially inactive, underscoring the importance of favorable hydrophobic interactions in this region. nih.govacs.org
Table 2: Influence of Lipid Tail Modifications on Proteasome β5 Subunit Inhibition
| Compound | Lipid Tail Structure | Relative Potency |
|---|---|---|
| Glidobactin A (Cepafungin II) | C12, unbranched, di-unsaturated | ++++ |
| Cepafungin I | C12, methyl-branched, di-unsaturated | +++++ |
| Saturated Cepafungin Analogue | C12, methyl-branched, saturated | ++ |
| Phenyl Cepafungin Analogue | Phenyl-terminated tail | ++++++ |
| Trifluoromethyl Analogue | CF₃-terminated tail | + |
Data synthesized from research findings. nih.govacs.org Relative potency is a qualitative representation of reported inhibitory activity, benchmarked against Cepafungin I.
Correlation between Structural Modifications and Proteasome Subunit Specificity
Structure-activity relationship (SAR) studies on cepafungin analogues have revealed that specific modifications to the macrocycle and the lipid tail can significantly influence their inhibitory potency and selectivity for the different proteasome subunits. nih.gov The α,β-unsaturated amide within the 12-membered macrolactam core is a key feature, acting as a Michael acceptor that covalently binds to the N-terminal threonine residues of the catalytic β subunits. nih.gov
Research has focused on creating analogues of the closely related and potent family member, Cepafungin I, to probe these interactions. Key findings indicate that the stereochemistry and regiochemistry of the hydroxyl group on the lysine residue within the macrocycle are critical for potent inhibition. acs.org For instance, analogues like epi-4-OH cepafungin (40) and 3-OH cepafungin (41), which alter the position or stereochemistry of this hydroxyl group, were found to be almost inactive, demonstrating the stringent structural requirement at this position for effective proteasome binding. acs.org Conversely, substituting the hydroxyl with a ketone (keto cepafungin 42) resulted in an analogue that retained a level of potency approaching the natural product. acs.orgresearchgate.net
Modifications of the lipid tail have also been shown to modulate subunit specificity, particularly for the β5 subunit. A significant breakthrough was the development of a "phenyl cepafungin" analogue (50), where the terminal isobutyl group of the fatty acid side chain was replaced with a phenyl group. acs.org This modification led to a dramatic increase in inhibitory activity against the β5 subunit. acs.org It is theorized that the phenyl ring engages in π-stacking interactions with tyrosine residues (Tyr106 and/or Tyr5) on the adjacent β6 subunit, which helps to optimally orient the lipid tail and enhance binding and inhibition at the β5 active site. acs.org This analogue demonstrated a 7-fold lower IC₅₀ value for the β5 subunit compared to Cepafungin I, while its activity against the β2 subunit remained roughly similar. acs.org This highlights that alterations in the lipophilic tail can be strategically employed to enhance specificity towards the chymotrypsin-like β5 subunit, which is a primary target for many clinically approved proteasome inhibitors. acs.org
Table 1: Correlation of Cepafungin I Analogue Modifications with Proteasome Subunit Activity This table is interactive. You can sort and filter the data.
| Analogue Name | Modification | Target Subunit(s) | Observed Effect on Inhibition | Reference |
|---|---|---|---|---|
| epi-4-OH cepafungin (40) | Altered stereochemistry of macrocycle hydroxyl group | β2, β5 | Nearly inactive | acs.org |
| 3-OH cepafungin (41) | Altered position of macrocycle hydroxyl group | β2, β5 | Nearly inactive | acs.org |
| keto cepafungin (42) | C4-hydroxyl group replaced with a ketone | β2, β5 | Potency approaching that of Cepafungin I | acs.org |
| Phenyl cepafungin (50) | Terminal isobutyl group of lipid tail replaced with a phenyl group | β5 | 7-fold greater inhibitory activity compared to Cepafungin I | nih.govacs.org |
| Phenyl cepafungin (50) | Terminal isobutyl group of lipid tail replaced with a phenyl group | β2 | Roughly similar inhibitory activity to Cepafungin I | acs.org |
Identification of Analogues with Improved Bioactivity and Cytotoxicity
The ultimate goal of SAR studies is to identify novel analogues with enhanced biological activity and cytotoxicity against cancer cells. escholarship.org The development of synthetic and chemoenzymatic strategies has enabled the creation of numerous cepafungin analogues, leading to the discovery of several compounds with significantly improved performance compared to the natural product. nih.govproquest.com
The most prominent of these is the phenyl cepafungin analogue (50). acs.org Driven by its enhanced inhibition of the proteasome's β5 subunit, this analogue demonstrated a 4- to 5-fold greater cytotoxicity than the parent Cepafungin I against the RPMI 8226 multiple myeloma cell line, with an EC₅₀ of 3 nM. acs.org The improved cytotoxicity is believed to be a direct result of the more pronounced inhibition of the β5 subunit's function. acs.org Gratifyingly, phenyl cepafungin 50 displayed low-nanomolar cytotoxicity across a panel of human multiple myeloma (MM) and mantle cell lymphoma (MCL) cell lines, with potency similar to the FDA-approved proteasome inhibitor bortezomib (B1684674) in most of the tested lines. nih.govacs.org
Other modifications have also yielded analogues with improved properties. Valinyl cepafungin (43), where a valine residue is incorporated into the macrocycle, showed slightly greater cytotoxicity than the natural product. nih.govacs.org This finding prompted the creation of a hybrid analogue that combined the valinyl macrocycle with the phenyl-containing lipid tail of analogue 50. nih.govacs.org While this hybrid compound was significantly more potent than Cepafungin I, its cytotoxicity did not exceed that of phenyl cepafungin 50. nih.govacs.org Another analogue, cyclohexyl cepafungin (49), in which the terminal lipid group was replaced by a cyclohexyl moiety, exhibited bioactivity and cytotoxicity that were roughly similar to the natural product. nih.govacs.org These findings underscore the significant potential of modifying the lipid tail, particularly with aromatic groups, to achieve superior bioactivity and cytotoxicity.
Table 2: Bioactivity and Cytotoxicity of Improved Cepafungin I Analogues This table is interactive. You can sort and filter the data.
| Analogue Name | Key Structural Modification | Cytotoxicity vs. RPMI 8226 Cells (EC₅₀) | Proteasome Inhibition Profile | Reference |
|---|---|---|---|---|
| Cepafungin I (1) | Natural Product | ~13.5 nM | Potent inhibitor of β2 and β5 subunits | acs.org |
| Phenyl cepafungin (50) | Phenyl group on lipid tail | 3 nM (4-5x more potent than Cepafungin I) | 7-fold more potent against β5 subunit than Cepafungin I | acs.org |
| Valinyl cepafungin (43) | Valine in macrocycle | Slightly greater than Cepafungin I | - | nih.govacs.org |
| Cyclohexyl cepafungin (49) | Cyclohexyl group on lipid tail | Roughly similar to Cepafungin I | Roughly similar to Cepafungin I | nih.govacs.org |
| Hybrid Analogue (S39) | Valinyl macrocycle and phenyl tail | 4.5 nM | Significantly more potent than Cepafungin I | nih.govacs.org |
Future Directions and Therapeutic Research Potential
Development of Cepafungin III Analogues as Advanced Proteasome Inhibitors
The development of analogues of the cepafungin family, particularly Cepafungin I, has been a key area of research to enhance their potency and selectivity as proteasome inhibitors. These studies provide a roadmap for the potential development of this compound analogues. nih.govacs.org A significant body of work has focused on creating a variety of analogues by modifying different parts of the molecule, including the macrocycle, the tail fragment, and the fatty acid chain. nih.gov
Chemoenzymatic synthesis has proven to be a powerful tool in generating these analogues, allowing for the production of compounds that are more potent than the natural product itself. nih.gov For instance, a phenyl cepafungin analogue of Cepafungin I demonstrated a 7-fold greater inhibitory activity on the β5 subunit of the proteasome and exhibited cytotoxicity comparable to the clinically used drug bortezomib (B1684674) in various multiple myeloma and mantle cell lymphoma cell lines. nih.gov
Structure-activity relationship (SAR) studies have been crucial in guiding the design of these advanced analogues. nih.govacs.org These studies have revealed that the presence of longer lipophilic tails, as seen in cepafungins, contributes to greater proteasome inhibition. nih.gov Even a subtle modification, such as a single methyl branching at the end of the fatty acid chain, can lead to a significant improvement in the inhibition of the β5-subunit. nih.gov The modularity of the synthesis process allows for the combination of different modified building blocks to explore potential synergistic effects within the molecule. scripps.edu
The table below summarizes the biological evaluation of selected Cepafungin I analogues in RPMI 8226 human multiple myeloma cells, highlighting the impact of structural modifications on their proteasome inhibitory activity and cytotoxicity.
| Analogue | Modification | Relative β5 Inhibition (%) | Relative β2 Inhibition (%) | Cytotoxicity at 30 nM (%) | Cytotoxicity at 100 nM (%) |
| Cepafungin I | Natural Product | 100 | 100 | 50 | 80 |
| epi-4-OH cepafungin (40) | Modified Macrocycle | ~0 | ~0 | ~0 | ~10 |
| 3-OH cepafungin (41) | Modified Macrocycle | ~0 | ~0 | ~0 | ~10 |
| keto cepafungin (42) | Modified Macrocycle | ~80 | ~60 | ~40 | ~70 |
| Phenyl cepafungin (50) | Modified Fatty Acid | ~120 | ~110 | ~60 | ~90 |
| CF3 cepafungin (51) | Modified Fatty Acid | ~90 | ~80 | ~45 | ~75 |
Data adapted from comprehensive structure-activity relationship studies of Cepafungin I. nih.gov
These findings underscore the potential for developing highly potent and selective proteasome inhibitors through the rational design of this compound analogues.
Strategies to Address and Overcome Proteasome Inhibitor Resistance Mechanisms
A significant challenge in cancer therapy with proteasome inhibitors is the development of resistance. While specific resistance mechanisms to this compound have not been detailed, the strategies to overcome resistance to other proteasome inhibitors are relevant. Research has identified several mechanisms of resistance, which can be broadly categorized and addressed through various therapeutic strategies. acs.org
One key strategy is the development of new inhibitors that can overcome resistance. For example, potent co-inhibition of both the β5 and β2 subunits of the proteasome has been shown to be a promising approach to overcome resistance to drugs that primarily target the β5 subunit. nih.gov Cepafungins, which exhibit potent inhibitory activity toward both β2 and β5 subunits, are therefore attractive candidates in this regard. nih.gov
Other strategies to combat resistance include:
Targeting the Ubiquitin-Proteasome System (UPS) at different levels: This could involve developing inhibitors for other components of the UPS beyond the 20S proteasome. acs.org
Inhibiting drug efflux pumps: Cancer cells can develop resistance by actively pumping drugs out of the cell. Inhibitors of these pumps can be used in combination with proteasome inhibitors. acs.org
Disrupting autophagy: When the proteasome is inhibited, cells can rely on an alternative protein degradation pathway called autophagy. Inhibiting autophagy can enhance the efficacy of proteasome inhibitors. acs.org
Targeting stress response mechanisms: Proteasome inhibition induces cellular stress. Targeting the pathways that cells use to cope with this stress can increase their sensitivity to the inhibitor. acs.org
Modulating the bone marrow microenvironment: The microenvironment of the bone marrow can protect cancer cells from the effects of drugs. Targeting this protective environment can help to overcome resistance. acs.org
Immunotherapy: Combining proteasome inhibitors with immunotherapies is another promising avenue to overcome resistance. acs.org
The development of novel proteasome inhibitors, such as analogues of this compound, with different mechanisms of action or the ability to overcome known resistance pathways is a critical area of future research.
Rational Design of Highly Selective Inhibitors for Specific Proteasome Subunits
The rational design of inhibitors that are highly selective for specific subunits of the proteasome is a key strategy to develop more effective and less toxic cancer therapies. While many current proteasome inhibitors target multiple subunits, there is growing interest in developing compounds that can selectively inhibit individual catalytic sites (β1, β2, and β5) of both the constitutive proteasome and the immunoproteasome. nih.gov
Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is a powerful tool for developing such selective inhibitors. By understanding the specific interactions between an inhibitor and the active site of a particular proteasome subunit, medicinal chemists can design new molecules with improved selectivity. nih.gov For example, the crystal structure of Cepafungin I bound to the yeast 20S proteasome has provided valuable insights into its binding mode and has guided the design of new analogues with enhanced potency. nih.gov
The development of subunit-selective inhibitors could offer several advantages:
Reduced side effects: By targeting only the specific proteasome subunits that are critical for the survival of cancer cells, it may be possible to reduce the off-target effects that lead to toxicity in normal cells.
Overcoming resistance: Selective inhibitors may be effective against cancers that have developed resistance to broader-spectrum proteasome inhibitors.
New therapeutic applications: Subunit-selective inhibitors could be used to treat a wider range of diseases beyond cancer, such as autoimmune and inflammatory disorders, where the inhibition of specific proteasome subunits may be beneficial.
The continued application of rational design principles will be essential for the development of the next generation of proteasome inhibitors, including highly selective analogues of this compound.
Exploration of Synergistic Effects with Other Research Agents
The combination of proteasome inhibitors with other anticancer agents is a well-established strategy to enhance therapeutic efficacy and overcome drug resistance. While specific studies on the synergistic effects of this compound are limited, the general principles of combination therapy with proteasome inhibitors provide a strong rationale for future research in this area.
Proteasome inhibitors can synergize with a variety of other drugs, including:
Conventional chemotherapeutic agents: Proteasome inhibitors can enhance the cytotoxicity of traditional chemotherapy drugs by preventing the degradation of pro-apoptotic proteins and interfering with DNA repair mechanisms.
Targeted therapies: Combining proteasome inhibitors with drugs that target specific signaling pathways in cancer cells can lead to enhanced cell death.
Immunomodulatory drugs: The combination of proteasome inhibitors with immunomodulatory agents has shown significant clinical benefit in multiple myeloma.
Histone deacetylase (HDAC) inhibitors: The combination of proteasome inhibitors and HDAC inhibitors has been shown to have synergistic effects in various cancers.
Future studies should investigate the potential synergistic interactions between this compound or its potent analogues and a range of other anticancer agents. High-throughput screening of drug combinations could be employed to identify the most effective synergistic pairs. Understanding the molecular mechanisms underlying these synergistic effects will be crucial for the rational design of combination therapies for clinical use.
Investigation of Broader Biological Applications of this compound Beyond Current Findings
While the primary focus of research on cepafungins has been on their anticancer properties, their mechanism of action as proteasome inhibitors suggests that they may have broader biological applications. Initial biological evaluations of the cepafungin and glidobactin families indicated moderate antifungal activity. chemrxiv.org This suggests that this compound and its analogues could be explored as potential antifungal agents, particularly in the context of rising antifungal drug resistance.
The proteasome plays a critical role in the life cycle of various parasites. Therefore, this compound could also be investigated for its potential as an antiparasitic agent. The exploration of natural products from fungi has already yielded compounds with promising antileishmanial, antimalarial, and antitrypanosomal activities.
Furthermore, the ubiquitin-proteasome system is implicated in a wide range of cellular processes, and its dysregulation is associated with numerous diseases, including:
Neurodegenerative diseases: The accumulation of misfolded proteins is a hallmark of diseases such as Alzheimer's and Parkinson's. Modulating the activity of the proteasome could be a therapeutic strategy for these conditions.
Immunological disorders: The proteasome plays a key role in the immune system, and inhibitors of the immunoproteasome are being investigated for the treatment of autoimmune diseases.
Inflammatory diseases: The proteasome is involved in the regulation of inflammatory pathways, suggesting that its inhibition could be beneficial in treating inflammatory conditions.
Future research should aim to explore the activity of this compound and its analogues in a variety of disease models beyond cancer. This could lead to the discovery of new therapeutic applications for this promising class of natural products.
Q & A
Q. What are the structural characteristics of Cepafungin III, and how are they determined experimentally?
this compound is a 12-membered macrolactam ring antibiotic composed of γ-hydroxylysine and 4-amino-2-pentenoic acid residues. Structural elucidation involves high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and comparison with structurally related compounds like glidobactin A . For novel derivatives, X-ray crystallography or computational modeling may supplement these methods. Researchers must validate purity via HPLC and confirm stereochemistry using chiral column chromatography or circular dichroism (CD) spectroscopy .
Q. What is the proposed mechanism of action of this compound in proteasome inhibition?
this compound binds to two distinct sites on the 20S proteasome, amplifying its inhibitory effect by blocking both the chymotrypsin-like (ChT-L) and caspase-like (C-L) activities. This dual binding mechanism distinguishes it from monofunctional inhibitors like bortezomib. Researchers should employ competitive binding assays (e.g., fluorescence-based proteasome activity assays) and co-crystallization studies to map interaction sites .
Q. How can researchers synthesize this compound analogs for structure-activity relationship (SAR) studies?
A chemo-enzymatic approach is recommended. For example, Scripps Research developed a modular synthesis route using bacterial cytochrome P450 enzymes to hydroxylate key intermediates. This method enables selective modification of the macrolactam core. Researchers should optimize reaction conditions (e.g., pH, temperature) and characterize intermediates via LC-MS and NMR .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported IC₅₀ values for this compound across studies?
Discrepancies may arise from variations in assay protocols (e.g., proteasome isoform specificity) or compound purity. To address this:
Q. What experimental strategies identify off-target effects of this compound in cancer cells?
Use chemical proteomics (e.g., activity-based protein profiling) to map cellular targets. CRISPR-Cas9 screens or siRNA knockdowns can validate candidate proteins. For in vivo models, combine transcriptomic analysis (RNA-seq) with pharmacodynamic studies to assess pathway modulation .
Q. How can researchers design experiments to investigate resistance mechanisms against this compound?
- Serial passage assays : Expose fungal or cancer cell lines to sublethal doses over multiple generations.
- Whole-genome sequencing : Identify mutations in proteasome subunits or efflux pump regulators.
- Competitive fitness assays : Compare resistant vs. wild-type strains in co-culture .
Methodological Considerations
Q. What statistical approaches are critical for analyzing proteasome inhibition data?
- Dose-response curves : Fit data to a four-parameter logistic model (e.g., using GraphPad Prism) to calculate IC₅₀ and Hill coefficients.
- ANOVA with post-hoc tests : Compare inhibition across proteasome subtypes (e.g., immunoproteasome vs. constitutive proteasome).
- Principal component analysis (PCA) : Identify clusters in transcriptomic or proteomic datasets from treated cells .
Q. How should researchers validate the specificity of this compound in complex biological mixtures?
- Fractionation-coupled activity screening : Isolate active components via HPLC and test fractions for proteasome inhibition.
- Isotopic labeling : Use ¹³C/¹⁵N-labeled this compound to track binding via NMR or mass spectrometry.
- Negative controls : Include structurally unrelated macrolactams (e.g., syringolin A) to rule out nonspecific effects .
Data Interpretation and Reporting
Q. How to address inconsistencies between in vitro and in vivo efficacy data?
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Assess bioavailability, tissue penetration, and metabolic stability in murine models.
- Tumor microenvironment analysis : Use immunohistochemistry to evaluate proteasome inhibition in tumor vs. normal tissues.
- Dose optimization : Conduct staggered dosing regimens to balance efficacy and toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
